2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-3-2-9-21-19(14)24-13-15-7-11-23(12-8-15)17-6-10-20-18(22-17)16-4-5-16/h2-3,6,9-10,15-16H,4-5,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQZEJWXNIAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, usually beginning with the cyclization of a suitable precursor to form the cyclopropyl ring. This is followed by a series of substitutions and couplings to introduce the pyrimidine and piperidine rings, as well as the methylpyridinylmethyl ether moiety. Key reagents may include cyclopropane derivatives, substituted pyridines, and piperidine derivatives. Typical reaction conditions involve the use of strong bases, catalysts, and controlled temperatures to ensure the desired selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for efficiency and cost-effectiveness. This involves large-scale batch reactions in reactors, employing robust catalysts, and streamlined purification processes such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate.
Reduction: : Employing reagents like lithium aluminum hydride.
Substitution: : Undergoing nucleophilic or electrophilic substitution reactions.
Coupling: : Participating in coupling reactions to form new bonds with other aromatic or heteroaromatic systems.
Common Reagents and Conditions
Common reagents include bases like sodium hydride, solvents such as dimethyl sulfoxide, and catalysts like palladium on carbon. Reaction conditions often require an inert atmosphere, controlled temperature, and specific pH levels.
Major Products
The major products formed depend on the specific reactions involved. For instance, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine finds applications across various fields:
Chemistry: : Used in the synthesis of complex organic molecules.
Biology: : Acts as a probe in biochemical assays.
Medicine: : Explored for potential therapeutic properties, particularly in treating neurological disorders.
Industry: : Employed in the development of advanced materials and polymers.
Mechanism of Action
Molecular Targets and Pathways
This compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The exact mechanism varies, but it often involves binding to active sites or altering conformational states of target proteins, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its unique pharmacological profile. Below is a comparative analysis based on substituents, therapeutic targets, and synthetic pathways:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variability :
- The target compound’s pyrimidine core differentiates it from quinazoline (e.g., ) and pyrido-pyrimidine analogs (e.g., ). Pyrimidines often exhibit enhanced metabolic stability compared to larger heterocycles like quinazolines, which may influence bioavailability.
- Substitution patterns (e.g., cyclopropyl at position 2) are conserved across analogs, suggesting a role in steric or electronic modulation of target binding .
Trifluoroethoxy-benzisoxazole (in ) confers strong electron-withdrawing properties, likely directing activity toward 5-HT4 receptors rather than anti-infective targets.
Therapeutic Targets: While the target compound is structurally aligned with F-ATP synthase inhibitors (anti-tuberculosis agents) described in , analogs with 2-methoxyphenyl substituents show neurotensin receptor agonism , highlighting how minor structural changes redirect bioactivity. Benzisoxazole derivatives (e.g., ) demonstrate the role of substituents in targeting entirely different pathways (e.g., gastrointestinal 5-HT4 receptors).
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods in , involving microwave-assisted coupling of piperidine intermediates with pyrimidine precursors. However, the introduction of a pyridyl-oxymethyl group may require specialized protecting-group strategies to avoid side reactions.
Research Findings and Implications
- Anti-Tuberculosis Potential: The structural similarity to F-ATP synthase inhibitors in suggests the compound could disrupt bacterial energy metabolism, though empirical validation is needed.
- Neurotensin Receptor Selectivity : The absence of a methoxy group (unlike ) may reduce off-target effects on neurotensin receptors, emphasizing the importance of substituent optimization.
Biological Activity
The compound 2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C19H24N4O
- Molecular Weight : 324.4 g/mol
- CAS Number : 2379948-43-1
- Density : Not Available
- Boiling Point : Not Available
- Solubility : Soluble in DMSO with a maximum concentration of 108.5 mg/mL
Structural Characteristics
The structure of the compound includes a pyrimidine ring substituted with a cyclopropyl group and a piperidinyl moiety linked to a methylpyridinyl group. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O |
| Molecular Weight | 324.4 g/mol |
| Solubility | DMSO: 108.5 mg/mL |
| Color | Off-white to light yellow |
Research indicates that compounds similar to This compound may act through various mechanisms, including:
- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.
- Receptor Modulation : Interacting with receptors to alter signaling pathways.
- Antimicrobial Activity : Demonstrating efficacy against various bacterial and fungal strains.
Antimicrobial Activity
A study assessing the antimicrobial properties of pyrimidine derivatives found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds, indicating strong potential for therapeutic applications .
Case Study: Antiparasitic Activity
In a study focusing on antimalarial therapies, derivatives of pyrimidine compounds were shown to inhibit the PfATP4 enzyme associated with Na+-ATPase activity in Plasmodium falciparum. This inhibition was linked to improved metabolic stability and efficacy in vivo, suggesting that modifications in the chemical structure can enhance biological activity against malaria .
Toxicity and Safety Profile
While detailed toxicity data for This compound is limited, related compounds have demonstrated acceptable safety profiles in preliminary studies. Further toxicological assessments are necessary to establish safety for clinical use.
Q & A
Q. What are the key synthetic routes for 2-cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperidinyl-methylpyridyloxy intermediate via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Coupling with the pyrimidine core using transition-metal catalysts (e.g., copper) to enhance regioselectivity .
- Optimization : Temperature (60–80°C), solvent polarity (DCM vs. THF), and stoichiometric ratios are critical. Yields range from 45% to 75% depending on purification methods (e.g., column chromatography) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Confirms cyclopropyl proton environments (δ 0.5–1.5 ppm) and pyrimidine/pyridine aromatic signals (δ 7.0–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~380–400) .
- HPLC : Purity assessment (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential inhalation risks .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can reaction pathways be optimized using computational chemistry?
- Quantum Chemical Calculations : Predict transition states and intermediates (e.g., DFT methods) to identify rate-limiting steps .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst efficiency) to recommend optimal conditions .
- Example: ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by ~40% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Replication : Test compound at varying concentrations (nM–µM) to confirm IC₅₀ consistency .
- Assay Standardization : Use reference compounds (e.g., LY2409881 hydrochloride) to calibrate activity measurements .
- Meta-Analysis : Compare datasets from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify confounding variables .
Q. How do structural modifications impact pharmacological activity?
- Cyclopropyl Substitution : Enhances metabolic stability but may reduce solubility; logP increases by ~0.5 units compared to non-cyclopropyl analogs .
- Piperidine-O-Methylpyridyl Linker : Critical for target binding (e.g., kinase inhibition); replacing the oxygen atom with sulfur decreases potency by 10-fold .
Methodological Challenges and Solutions
Designing experiments to assess heterogeneous catalysis in synthesis
- DOE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, temperature, solvent) and identify interactions .
- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously .
- Example: A 3² factorial design reduced reaction time by 30% while maintaining >90% purity .
Validating compound stability under storage conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
